(2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and multiple phenyl and dichlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzyl chloride with 3-phenyl-1H-pyrazole-4-carbaldehyde to form an intermediate, which is then reacted with 2,6-dimethylaniline and 3-phenyl-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography is essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- **(2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
- **(2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C34H26Cl2N4OS |
---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H26Cl2N4OS/c1-22-10-9-11-23(2)31(22)37-34-40(28-14-7-4-8-15-28)33(41)30(42-34)18-26-21-39(20-25-16-17-27(35)19-29(25)36)38-32(26)24-12-5-3-6-13-24/h3-19,21H,20H2,1-2H3/b30-18-,37-34? |
InChI Key |
QHAPIIDHLSZRHM-PWURRCOISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl)/S2)C6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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